3α,7α-Dihydroxycoprostanic Acid-d3 - 338976-76-4

3α,7α-Dihydroxycoprostanic Acid-d3

Catalog Number: EVT-1487260
CAS Number: 338976-76-4
Molecular Formula: C₂₇H₄₃D₃O₄
Molecular Weight: 437.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3α,7α-Dihydroxycoprostanic Acid-d3 is a deuterium-labeled analogue of 3α,7α-Dihydroxycoprostanic Acid . It is an endogenous metabolite and a bile acid, serving as the precursor to chenodeoxycholic acid .

Synthesis Analysis

The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the incorporation of deuterium, a stable isotope of hydrogen . This compound undergoes side chain oxidation during the synthesis of bile acids .

Molecular Structure Analysis

The molecular formula of 3α,7α-Dihydroxycoprostanic Acid-d3 is C27H43D3O4 . The structure includes a steroidal backbone with two hydroxyl groups and three deuterium atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3α,7α-Dihydroxycoprostanic Acid-d3 include a molecular weight of 437.67 . It is a white to off-white solid at room temperature .

Applications
  • Peroxisomal Disorder Research: Due to its involvement in the bile acid pathway impacted by Zellweger syndrome, 3α,7α-Dihydroxycoprostanic Acid-d3 could be instrumental in studying this disorder. [] Researchers can utilize this compound to investigate the metabolic consequences of peroxisome dysfunction and potentially explore therapeutic interventions.

Trihydroxycoprostanic Acid (THCA)

Compound Description: Trihydroxycoprostanic acid (3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid) is a C27 bile acid. It serves as the direct precursor to cholic acid in the bile acid biosynthesis pathway [, ]. Elevated levels of THCA are found in individuals with peroxisomal disorders like Zellweger syndrome, as the conversion of THCA to cholic acid is impaired [, ].

Relevance: THCA is structurally related to 3α,7α-Dihydroxycoprostanic Acid-d3 by the presence of an additional hydroxyl group at the 12α position on the steroid nucleus. Both compounds are classified as C27 bile acids and are intermediates in bile acid synthesis. They both accumulate in individuals with Zellweger Syndrome due to impaired peroxisomal function [, ].

Cholic Acid

Compound Description: Cholic acid is a primary bile acid synthesized from cholesterol in the liver []. It plays a crucial role in the digestion and absorption of fats in the small intestine.

Relevance: Cholic acid is the direct product of 3α,7α-dihydroxycoprostanic acid oxidation in the bile acid synthesis pathway. The conversion specifically requires the activity of peroxisomes within the liver []. This metabolic link highlights a shared pathway and emphasizes the impact of peroxisomal dysfunction on the balance of these related compounds.

Chenodeoxycholic Acid

Compound Description: Chenodeoxycholic acid is another primary bile acid synthesized from cholesterol in the liver []. Like cholic acid, it is essential for fat digestion and absorption.

Relevance: Although not directly derived from 3α,7α-Dihydroxycoprostanic Acid-d3, chenodeoxycholic acid shares a close biosynthetic relationship. Both chenodeoxycholic acid and cholic acid are the primary bile acids derived from the oxidation of their respective precursors, with 3α,7α-Dihydroxycoprostanic Acid-d3 being the precursor to cholic acid. This shared pathway and common function in bile acid physiology make chenodeoxycholic acid relevant when studying 3α,7α-Dihydroxycoprostanic Acid-d3, especially in the context of peroxisomal disorders [].

3α,7α,12α-Trihydroxy-5β-C29 Dicarboxylic Bile Acid

Compound Description: This C29 bile acid is characterized by a typical trihydroxy bile acid core structure, with two extra carbon atoms and two carboxyl groups located within its side chain []. It is found in significant amounts in the serum of patients with coprostanic acidemia, a condition also linked to elevated levels of 3α,7α-Dihydroxycoprostanic Acid-d3 [].

Relevance: Both 3α,7α,12α-Trihydroxy-5β-C29 Dicarboxylic Bile Acid and 3α,7α-Dihydroxycoprostanic Acid-d3 are unusual bile acids that accumulate in the serum of patients with coprostanic acidemia []. While the exact biosynthetic pathway linking these two compounds remains unclear, their simultaneous presence in this specific disease context suggests a potential metabolic connection warranting further investigation.

5β-Cholestane-3α,7α,12α-triol

Compound Description: This compound serves as a substrate for the enzyme cytochrome P450 27A1 (P450 27A1) []. P450 27A1 plays a critical role in both bile acid synthesis and the activation of vitamin D3 [].

Relevance: While not directly derived from or a precursor to 3α,7α-Dihydroxycoprostanic Acid-d3, 5β-Cholestane-3α,7α,12α-triol provides insight into the broader enzymatic pathways involved in bile acid metabolism. The enzyme P450 27A1, which utilizes 5β-Cholestane-3α,7α,12α-triol as a substrate, is known to be influenced by the presence of phospholipids []. This enzymatic link, and the potential for phospholipid modulation of P450 27A1 activity, could indirectly impact the metabolism or levels of 3α,7α-Dihydroxycoprostanic Acid-d3. Understanding such interactions within the broader metabolic network is crucial.

Properties

CAS Number

338976-76-4

Product Name

3α,7α-Dihydroxycoprostanic Acid-d3

Molecular Formula

C₂₇H₄₃D₃O₄

Molecular Weight

437.67

Synonyms

(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.